molecular formula C26H32F2O7 B1670559 Diflorasone diacetate CAS No. 33564-31-7

Diflorasone diacetate

Cat. No. B1670559
CAS RN: 33564-31-7
M. Wt: 494.5 g/mol
InChI Key: BOBLHFUVNSFZPJ-JOYXJVLSSA-N
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Description

Diflorasone diacetate is a topical corticosteroid used as an anti-inflammatory and anti-itching agent . It comes in the form of a cream and is manufactured by E. Fougera & Co . It is prescribed for conditions such as psoriasis and atopic dermatitis .


Molecular Structure Analysis

The molecular formula of Diflorasone diacetate is C26H32F2O7 . Its molecular weight is 494.52 g/mol .


Chemical Reactions Analysis

Diflorasone is a small molecule with the chemical formula C22H28F2O5 . It is a topical corticosteroid used to treat itching and inflammation of the skin . The precise mechanism of the anti-inflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses is uncertain .


Physical And Chemical Properties Analysis

Diflorasone diacetate is a solid substance . It has a molecular weight of 494.52 g/mol and its chemical formula is C26H32F2O7 . It is soluble in DMSO .

Scientific Research Applications

Topical Corticosteroid

Diflorasone diacetate is a topical corticosteroid used to treat the symptoms of various inflammatory skin conditions that cause erythema, pruritus, and discomfort . It has anti-inflammatory, antipruritic, and vasoconstrictive properties .

Treatment of Dermatoses

It is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This means it can be used to treat a variety of skin conditions that respond to corticosteroid treatment.

Analytical Standard

Diflorasone diacetate is used as an analytical standard in scientific research . It is suitable for use in specified quality tests and assays as specified in the USP compendia .

Forensics and Toxicology

It can be used in forensics and toxicology as an analytical standard . This means it can be used to identify and quantify diflorasone diacetate in samples.

Veterinary Medicine

Diflorasone diacetate can also be used in veterinary medicine . As an analytical standard, it can be used to test for the presence of diflorasone diacetate in animal samples.

Pharmaceutical Research

In pharmaceutical research, diflorasone diacetate is used in the development and testing of new drugs . It can be used in assays to test the efficacy and safety of new formulations.

Quality Control

Diflorasone diacetate is used in quality control in the pharmaceutical industry . It can be used to test the quality and purity of diflorasone diacetate in products.

Formulation Development

It is used in the development of new formulations such as ointments and creams . This includes diflorasone diacetate ointment and diflorasone diacetate cream .

Mechanism of Action

Target of Action

Diflorasone diacetate primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

Diflorasone diacetate interacts with its targets, the lipocortins, to inhibit the release of their common precursor, arachidonic acid . This interaction results in the suppression of the formation, release, and activity of endogenous chemical mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by diflorasone diacetate involves the arachidonic acid cascade . By inducing lipocortins, diflorasone diacetate inhibits the release of arachidonic acid, a common precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . This action effectively suppresses the inflammatory response.

Pharmacokinetics

Once absorbed through the skin, diflorasone diacetate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and then excreted by the kidneys . The absorption of diflorasone diacetate is minimal, with around 1% reaching dermal layers or the systemic circulation after application to most normal skin areas . Occlusive dressings can substantially increase the percutaneous absorption of this topical corticosteroid .

Result of Action

The molecular and cellular effects of diflorasone diacetate’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of diflorasone diacetate can be influenced by environmental factors. For instance, the use of occlusive dressings can significantly increase the percutaneous absorption of this topical corticosteroid . Additionally, the integrity of the epidermal barrier and other disease processes in the skin can also affect the absorption of diflorasone diacetate .

Safety and Hazards

Diflorasone diacetate may cause serious eye irritation . It is suspected of damaging fertility or the unborn child . Prolonged or repeated exposure can cause damage to organs, specifically the endocrine system .

Future Directions

Diflorasone diacetate is a potent topical corticosteroid that should not be used with occlusive dressings . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . Future research may focus on its long-term effects and potential uses in other conditions.

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLHFUVNSFZPJ-JOYXJVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045646
Record name Diflorasone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflorasone diacetate

CAS RN

33564-31-7
Record name Diflorasone diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33564-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflorasone diacetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflorasone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflorasone di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLORASONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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